3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-bromo-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 6-bromo-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide, followed by cyclization under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-6-bromo-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the chromenone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-6-bromo-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4-one: Known for its antibacterial properties.
5’-(1,3-Benzothiazol-2-yl)-substituted spiro[indoline-2,3’-naphthopyrans]: Exhibits photochromic and luminescent properties.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-6-bromo-2H-chromen-2-one is unique due to its combined structural features of benzothiazole and chromenone, which confer distinct chemical reactivity and biological activity. Its bromine substitution also allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H8BrNO2S |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-bromochromen-2-one |
InChI |
InChI=1S/C16H8BrNO2S/c17-10-5-6-13-9(7-10)8-11(16(19)20-13)15-18-12-3-1-2-4-14(12)21-15/h1-8H |
InChI Key |
IIJGVZAEJAKKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
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